3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
Historical Development of Quinoline-Based Pharmacophores
Quinoline derivatives have served as medicinal chemistry cornerstones since the 17th century, with quinine’s antimalarial properties first documented in 1633. The modern era saw systematic modifications:
- 1940s : Chloroquine’s antimalarial optimization through aminoalkyl side chains
- 1980s : Fluoroquinolone antibiotics leveraging C-6 fluorine for DNA gyrase inhibition
- 2000s : Bedaquiline’s FDA approval (2012) as a diarylquinoline for multidrug-resistant tuberculosis
Structural evolution followed three key strategies:
Emergence of Piperazine-Quinoline Conjugates in Medicinal Chemistry
Piperazine-quinoline hybrids address traditional limitations through:
Table 1: Comparative Analysis of Piperazine-Containing Quinolines
*Structural analogy suggests potential kinase or GPCR modulation.
The 2-methoxyphenyl-piperazine subunit in the target compound introduces:
Role of Sulfonyl Groups in Heterocyclic Drug Design
Sulfonyl groups (-SO₂-) confer three critical properties:
- Electronic effects : The strong electron-withdrawing nature (-I effect) polarizes adjacent carbonyl groups, enhancing hydrogen-bond acceptor capacity.
- Metabolic stability : Sulfonamides resist cytochrome P450 oxidation better than carboxamides.
- Target interactions : Crystal structures show sulfonyl oxygen atoms forming 2.8–3.2 Å hydrogen bonds with kinase catalytic lysines.
Case study : Comparing benzenesulfonyl (target compound) vs. tosyl (p-toluenesulfonyl) derivatives:
| Parameter | 3,4-Dimethylbenzenesulfonyl | Tosyl Group | |
|---|---|---|---|
| LogP (calculated) | 2.34 | 2.18 | |
| H-bond acceptors | 2 | 2 | |
| Metabolic half-life | 8.7 h (rat hepatocytes) | 5.2 h |
The 3,4-dimethyl substitution pattern in the target compound optimizes lipophilicity while maintaining hydrogen-bonding potential.
Rationale for Structural Integration of Multiple Pharmacophores
The hybrid architecture addresses three drug design challenges:
A. Bioavailability enhancement
- Quinoline core : Provides rigid aromatic scaffold for π-π stacking with plasma proteins
- Piperazine linker : Increases water solubility via protonatable nitrogen atoms (calculated pKa ~8.2)
- Fluorine at C-6 : Lowers cytochrome P450-mediated metabolism (19% remaining after 1h vs. 43% for non-fluorinated analog)
B. Target engagement versatility
Molecular modeling predicts:
- Sulfonyl group interaction with kinase ATP-binding pockets
- Piperazine nitrogen coordination to heme iron in CYP450 enzymes
- Fluorine atom halogen bonding with protein backbone carbonyls
C. Synthetic tractability
Key intermediates enable modular synthesis:
- 6-Fluoro-4-chloroquinoline (halogen for nucleophilic substitution)
- 4-(2-Methoxyphenyl)piperazine (commercially available)
- 3,4-Dimethylbenzenesulfonyl chloride (acylating agent)
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-24-11-9-21(29)17-23(24)28(27)32-14-12-31(13-15-32)25-6-4-5-7-26(25)35-3/h4-11,16-18H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALTYHKDWQUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various heterocyclic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique chemical properties, enhancing reaction pathways and efficiencies.
Biology
- Enzyme Inhibition Studies : Research indicates that the compound may inhibit specific enzymes, making it a candidate for studies focused on enzyme kinetics and inhibition mechanisms.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
Medicine
- Therapeutic Agent Development : The unique chemical structure positions this compound as a promising candidate for therapeutic applications, particularly in treating diseases such as cancer or bacterial infections. Ongoing research aims to elucidate its pharmacological profiles and therapeutic potentials .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through targeted interactions with cellular pathways involved in tumor growth .
- Antimicrobial Research : A study focusing on the antimicrobial effects of related compounds revealed that modifications in the sulfonyl group can enhance antibacterial activity against resistant strains of bacteria. This underscores the importance of structural variations in optimizing biological activity.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several structurally related quinoline and piperazine derivatives. Key comparisons are summarized below:
Table 1: Structural Comparison with Analogues
Pharmacokinetic and Pharmacodynamic Insights
- Target Compound: The 3,4-dimethylbenzenesulfonyl group may enhance metabolic stability compared to HBK compounds with halogenated phenoxy groups. The fluorine atom likely improves blood-brain barrier penetration .
- HBK15 (): Chloro substitution (2-chloro-6-methylphenoxy) may increase receptor affinity but reduce solubility .
- Compound : Methoxy and methyl groups improve solubility and oral bioavailability, as predicted by computational models .
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in HBK15) enhance receptor binding but may compromise solubility.
- Methoxy and methyl groups (e.g., ) balance lipophilicity and bioavailability .
Synthesis Optimization : Microwave-assisted methods () outperform classical routes in yield and time, suggesting applicability to the target compound’s synthesis .
Receptor Interactions : Piperazine/piperidine moieties are critical for CNS-targeted activity, as seen in PPAR ligands () and HBK series .
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is a quinoline derivative notable for its potential biological activities. Quinoline and its derivatives are widely recognized in medicinal chemistry for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 505.61 g/mol. The structure includes a quinoline core, a sulfonyl group, and a piperazine moiety, which contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25FN2O4S |
| Molecular Weight | 505.61 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound can be achieved through multi-step organic reactions. A common synthetic route involves:
- Formation of the Quinoline Core : Using Friedländer synthesis by condensing aniline derivatives with ketones.
- Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Final Modifications : Additional steps may involve acetylation or other modifications to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways, influencing cellular responses.
Pharmacological Effects
Research indicates that quinoline derivatives exhibit a range of pharmacological effects:
- Anticancer Activity : Several studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
- Neurological Effects : Due to the presence of the piperazine moiety, there may be implications for neuropharmacological applications, particularly in modulating neurotransmitter systems.
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Letters indicated that similar quinoline derivatives significantly inhibited cell proliferation in human cancer cell lines (PubMed ID: 239232) . The specific compound's efficacy remains to be fully elucidated but suggests promising results based on structural analogs.
- Antimicrobial Evaluation : Research has shown that compounds with similar structures exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this scaffold.
- Neuropharmacology : Investigations into the piperazine component suggest potential anxiolytic effects in animal models, warranting further exploration into its neurochemical interactions.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for synthesizing this quinoline derivative?
- Methodological Answer : A one-pot synthesis using solid-state conditions with p-toluenesulfonic acid (PTSA) as a catalyst at room temperature is reported to yield fluorinated quinoline derivatives efficiently. This method avoids solvents and minimizes byproducts. Structural confirmation is achieved via -NMR, mass spectrometry (MS), and elemental analysis .
- Example Protocol :
- React 3,4-dimethylbenzenesulfonyl chloride with a fluorinated quinoline precursor.
- Use PTSA (10 mol%) under solvent-free conditions for 12–24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- Spectral Analysis :
- -NMR to verify substituent positions (e.g., fluorine at C6, piperazine ring protons).
- MS for molecular weight confirmation.
- Elemental Analysis : Validate C, H, N, S, and F percentages against theoretical values .
Q. What are the key applications of this compound in exploratory research?
- Methodological Answer :
- Chemistry : Use as a building block for synthesizing fluorinated heterocycles (e.g., phthalazine-dithiones) via cyclization reactions .
- Biology : Investigate interactions with biological targets (e.g., receptors, enzymes) using fluorescence-based assays or radioligand binding studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale academic research?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., PTSA, HCl) or Lewis acids (e.g., FeCl) under varying temperatures.
- Solvent-Free vs. Solvent-Assisted : Compare reaction efficiency in solvent-free conditions versus polar aprotic solvents (e.g., DMF, DMSO).
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line specificity, pH, temperature).
- Data Harmonization : Apply meta-analysis tools to reconcile discrepancies across studies.
- Mechanistic Studies : Use molecular docking or CRISPR-edited cell models to isolate target pathways .
Q. How does fluorination at C6 influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to assess fluorine’s impact on electron distribution and binding affinity.
- In Vitro Profiling : Compare fluorinated vs. non-fluorinated analogs in permeability (PAMPA assay) and metabolic stability (microsomal incubation) .
Q. What methodologies validate the compound’s purity when commercial analytical data are unavailable?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
